molecular formula C8H16N2O B174097 (S)-2-tert-butyl-3-methylimidazolidin-4-one CAS No. 101143-57-1

(S)-2-tert-butyl-3-methylimidazolidin-4-one

Cat. No.: B174097
CAS No.: 101143-57-1
M. Wt: 156.23 g/mol
InChI Key: OJQPHIZTBKZOTI-ZETCQYMHSA-N
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Description

(S)-2-tert-butyl-3-methylimidazolidin-4-one is a chiral imidazolidinone derivative. This compound is known for its unique structural features, which include a tert-butyl group and a methyl group attached to the imidazolidinone ring. The presence of the chiral center at the 2-position makes it an important compound in asymmetric synthesis and catalysis.

Scientific Research Applications

(S)-2-tert-butyl-3-methylimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-tert-butyl-3-methylimidazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with a suitable carbonyl compound, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are selected to optimize the reaction conditions, and purification steps such as crystallization or chromatography are employed to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-tert-butyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the imidazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of (S)-2-tert-butyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The compound’s structure allows it to form stable complexes with substrates, guiding the reaction pathway.

Comparison with Similar Compounds

Similar Compounds

    ®-2-tert-butyl-3-methylimidazolidin-4-one: The enantiomer of the compound, differing in the configuration at the chiral center.

    2-tert-butyl-3-methylimidazolidin-4-one: The racemic mixture containing both enantiomers.

    Other imidazolidinone derivatives: Compounds with different substituents on the imidazolidinone ring.

Uniqueness

(S)-2-tert-butyl-3-methylimidazolidin-4-one is unique due to its specific chiral configuration, which makes it valuable in asymmetric synthesis. Its tert-butyl and methyl groups provide steric hindrance, enhancing its selectivity and efficiency as a chiral auxiliary.

Properties

IUPAC Name

(2S)-2-tert-butyl-3-methylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQPHIZTBKZOTI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1NCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552392
Record name (2S)-2-tert-Butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101143-57-1
Record name (2S)-2-(1,1-Dimethylethyl)-3-methyl-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101143-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-tert-Butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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